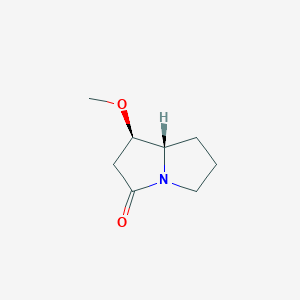
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one, also known as (-)-cytisine, is a natural alkaloid found in several plant species, including Cytisus laburnum, Laburnum anagyroides, and Sophora tomentosa. It has been used traditionally for its medicinal properties, including its ability to treat respiratory ailments, but has also been studied for its potential as a therapeutic agent for addiction and neurological disorders.
Mécanisme D'action
(-)-Cytisine acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. By binding to these receptors, (-)-cytisine can mimic the effects of nicotine and reduce withdrawal symptoms in addicted individuals.
Biochemical and Physiological Effects
(-)-Cytisine has been shown to have several biochemical and physiological effects. It can increase dopamine release in the brain, which may contribute to its effectiveness as a smoking cessation aid. Additionally, (-)-cytisine has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (-)-cytisine as a research tool is its relatively low cost and availability. However, its partial agonist activity and potential for off-target effects may limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for research on (-)-cytisine. One area of interest is its potential as a treatment for other types of addiction, including alcohol and opioid addiction. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects in different populations. Finally, (-)-cytisine may have potential as a therapeutic agent for other neurological disorders, such as schizophrenia and anxiety disorders.
Méthodes De Synthèse
(-)-Cytisine can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One common method involves the use of the chiral auxiliary (-)-sparteine to synthesize the desired enantiomer of (-)-cytisine.
Applications De Recherche Scientifique
(-)-Cytisine has been studied extensively for its potential as a treatment for addiction, particularly nicotine addiction. Several clinical trials have shown that it can be an effective smoking cessation aid, with fewer side effects than other treatments. Additionally, (-)-cytisine has been studied for its potential as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
176484-64-3 |
|---|---|
Nom du produit |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-7-5-8(10)9-4-2-3-6(7)9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
RKVWCHREQIFPNG-NKWVEPMBSA-N |
SMILES isomérique |
CO[C@@H]1CC(=O)N2[C@H]1CCC2 |
SMILES |
COC1CC(=O)N2C1CCC2 |
SMILES canonique |
COC1CC(=O)N2C1CCC2 |
Synonymes |
3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




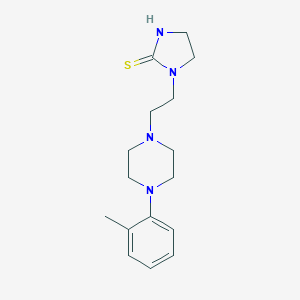
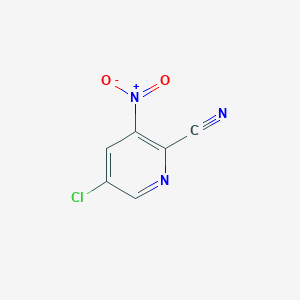

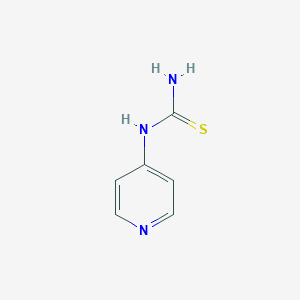


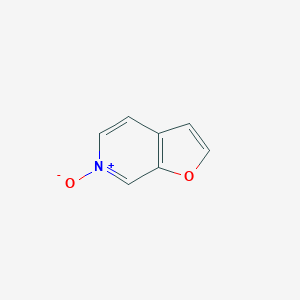

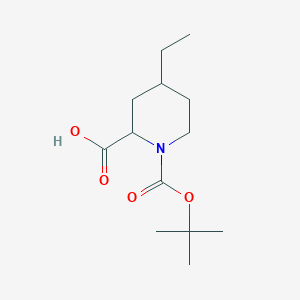
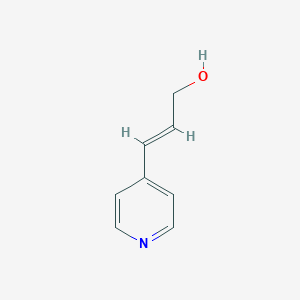


![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)